N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzo[d]thiazol-2-yl and pyridin-2-ylmethyl groups . Compounds with similar structures have been synthesized and investigated for their antibacterial activity .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives, including the compound , have been studied for their potential in cancer treatment due to their cytotoxic properties. They have shown effectiveness against various human tumor cell lines, indicating their potential as antineoplastic agents . The ability to induce cell death in cancer cells while sparing healthy cells is a critical area of research, and thiazole derivatives are promising candidates for developing new cancer therapies.
Antibacterial Activity
The antibacterial properties of thiazole compounds are well-documented. They have been found to be effective against both Gram-positive and Gram-negative bacteria . This makes them valuable in the search for new antibiotics, especially in the face of rising antibiotic resistance. The compound’s structure allows for modifications that can enhance its antibacterial activity, making it a versatile tool in medicinal chemistry.
Anti-Tubercular Agents
Benzothiazole derivatives have shown significant promise as anti-tubercular agents. Their inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, has been the subject of recent research . The development of new anti-tubercular drugs is crucial, given the global health burden of tuberculosis and the emergence of drug-resistant strains.
Anti-Inflammatory Properties
The compound has been associated with anti-inflammatory activity, which is essential in the treatment of chronic inflammatory diseases . By inhibiting specific pathways that lead to inflammation, thiazole derivatives can help manage conditions like arthritis, asthma, and other inflammatory disorders.
Neuroprotective Effects
Thiazoles are known to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to protect nerve cells from damage and improve neurological function is a promising avenue for research and drug development.
Antimicrobial Drug Development
Thiazole derivatives are used in the synthesis of various antimicrobial drugs. Their structural diversity allows for the creation of compounds with targeted antimicrobial effects, which is vital in the ongoing battle against infectious diseases .
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-30-18-10-6-11-19-20(18)24-22(31-19)25(14-16-8-3-4-12-23-16)21(27)15-7-5-9-17(13-15)26(28)29/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPZFQBISAVDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.